33,33,34,34,35,35,36,36,37,37,38,38,39,40,40,40-Hexadecafluoro-39-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetracontan-31-ol
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Overview
Description
33,33,34,34,35,35,36,36,37,37,38,38,39,40,40,40-Hexadecafluoro-39-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetracontan-31-ol is a highly fluorinated compound. This compound is part of a class of chemicals known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 33,33,34,34,35,35,36,36,37,37,38,38,39,40,40,40-Hexadecafluoro-39-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetracontan-31-ol typically involves multiple steps of fluorination and etherification. The process begins with the preparation of a suitable hydrocarbon backbone, followed by the introduction of fluorine atoms through reactions with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The ether linkages are introduced using Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of specialized fluorination equipment and safety protocols is essential due to the highly reactive nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
33,33,34,34,35,35,36,36,37,37,38,38,39,40,40,40-Hexadecafluoro-39-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetracontan-31-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace fluorine atoms under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
33,33,34,34,35,35,36,36,37,37,38,38,39,40,40,40-Hexadecafluoro-39-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetracontan-31-ol has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on chemical reactivity and stability.
Biology: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Medicine: Explored for its potential in imaging techniques, such as MRI, due to its fluorine content.
Industry: Utilized in the production of high-performance materials, including coatings, lubricants, and sealants.
Mechanism of Action
The mechanism of action of 33,33,34,34,35,35,36,36,37,37,38,38,39,40,40,40-Hexadecafluoro-39-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetracontan-31-ol involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorine atoms contribute to the compound’s high electronegativity, affecting its binding affinity and reactivity with various biological and chemical targets.
Comparison with Similar Compounds
Similar Compounds
Nonadecafluorocapric acid: Another highly fluorinated compound with similar properties.
10,122 diPap: A fluorinated phosphate compound.
102 FTA: A fluorotelomer acid with comparable applications.
Uniqueness
33,33,34,34,35,35,36,36,37,37,38,38,39,40,40,40-Hexadecafluoro-39-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxatetracontan-31-ol stands out due to its specific combination of fluorination and ether linkages, providing a unique balance of hydrophobicity and chemical stability. This makes it particularly valuable in applications requiring extreme resistance to chemical and thermal degradation.
Properties
CAS No. |
93776-11-5 |
---|---|
Molecular Formula |
C31H45F19O11 |
Molecular Weight |
954.7 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-10-(trifluoromethyl)undecan-2-ol |
InChI |
InChI=1S/C31H45F19O11/c1-52-2-3-53-4-5-54-6-7-55-8-9-56-10-11-57-12-13-58-14-15-59-16-17-60-18-19-61-21-22(51)20-23(32,33)25(35,36)27(39,40)29(43,44)28(41,42)26(37,38)24(34,30(45,46)47)31(48,49)50/h22,51H,2-21H2,1H3 |
InChI Key |
XTGCLCQOUPEKCR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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